N-ethyl-N'-(thiophen-2-ylmethyl)oxamide
Description
N-ethyl-N'-(thiophen-2-ylmethyl)oxamide is an oxamide derivative featuring an ethyl group on one nitrogen and a thiophen-2-ylmethyl substituent on the other. Oxamides are characterized by the (-C-NH-CO-) backbone, with N-substituents dictating their conformational and physicochemical properties . This compound’s structure positions it between simple alkyl-substituted oxamides and more complex heterocyclic derivatives, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
N-ethyl-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-10-8(12)9(13)11-6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQCGUSKKNYANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-(thiophen-2-ylmethyl)oxamide typically involves the reaction of ethylamine with thiophen-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-ethyl-N’-(thiophen-2-ylmethyl)oxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxamide group can be reduced to form corresponding amines.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-ethyl-N’-(thiophen-2-ylmethyl)oxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-ethyl-N’-(thiophen-2-ylmethyl)oxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Oxamide derivatives vary widely based on N-substituents. Key structural analogues include:
- Simple alkyl derivatives: Tetraethyloxamide (m.p. ~50°C) and N,N'-dimethyloxamide (m.p. ~150°C) exhibit lower melting points and increased solubility in nonpolar solvents compared to unsubstituted oxamide (decomposes at ~419°C) .
- Aromatic/heterocyclic derivatives : Compounds such as N-phenyl-2-thioxoacetamide derivatives (e.g., 10 , m.p. 206–207°C) and chlorophenyl-substituted thioxoacetamides (e.g., 13 , m.p. 159–160°C) demonstrate higher thermal stability due to aromatic stacking .
- Thiophene-containing analogues : The thiophen-2-ylmethyl group in the target compound introduces conjugation and sulfur-based reactivity, distinguishing it from phenyl or furyl substituents (e.g., 12 , m.p. 155–156°C) .
Physicochemical Properties
*Predicted based on substituent hydrophobicity and aromaticity.
Spectroscopic and Electronic Properties
- UV-Vis : Oxamides exhibit weak absorption bands at 310–240 nm and intense bands at 250–180 nm. Thiophene’s conjugation may redshift absorption compared to alkyl derivatives .
- NMR : The ethyl group in the target compound would show triplet/q triplet signals (~1.2 ppm for CH3, ~3.4 ppm for CH2), while thiophene protons resonate at ~6.8–7.5 ppm, distinct from phenyl or furyl analogues .
Key Research Findings and Data Gaps
- Thermal stability : The thiophene substituent likely increases melting points compared to alkyl derivatives but less so than rigid aromatic groups (e.g., 10 vs. tetraethyloxamide) .
- Synthetic challenges : Thiophene’s reactivity may necessitate protection/deprotection steps absent in alkyl or phenyl derivatives.
- Biological activity: No direct studies on the target compound exist, but structural parallels to 7k () warrant cytotoxicity assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
